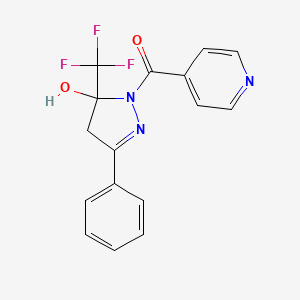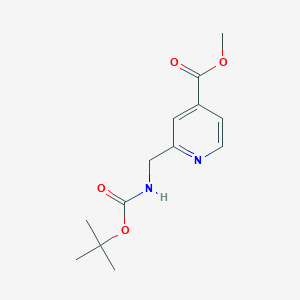
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)isonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-pyridinecarboxylic acid methyl ester is a chemical compound with the molecular formula C13H18N2O4. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its pyridine ring, which is substituted with a methyl ester group and a tert-butoxycarbonyl-protected amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-pyridinecarboxylic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 4-pyridinecarboxylic acid and tert-butyl carbamate.
Protection of Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) group.
Formation of Methyl Ester: The carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Coupling Reaction: The protected amino group is then coupled with the pyridine ring using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amino group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Electrophilic reagents such as bromine or chlorine can be used under controlled conditions.
Major Products
Hydrolysis: Yields 2-[[[amino]methyl]-4-pyridinecarboxylic acid.
Deprotection: Yields 2-[[[amino]methyl]-4-pyridinecarboxylic acid methyl ester.
Substitution: Yields various substituted pyridine derivatives depending on the electrophile used.
科学研究应用
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-pyridinecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, depending on its structure and the presence of functional groups. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
- Methyl 2-[(tert-butoxycarbonylamino)methyl]pyridine-4-carboxylate
- (1R,4R)-4-[[[(1,1-Dimethylethoxy)carbonyl]amino]-2-cyclopentene-1-carboxylic acid methyl ester
- 2-amino-3-(4-(2-((tert-butoxycarbonyl)amino)ethoxy)phenyl)propanoate
Uniqueness
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-pyridinecarboxylic acid
属性
分子式 |
C13H18N2O4 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC 名称 |
methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-4-carboxylate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-10-7-9(5-6-14-10)11(16)18-4/h5-7H,8H2,1-4H3,(H,15,17) |
InChI 键 |
BFZHCFOGQJZAHW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13970410.png)


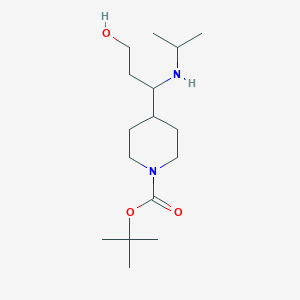
![2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B13970437.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)
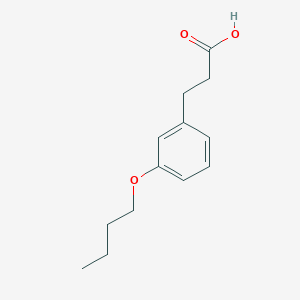
![1H-Pyrazolo[1,5-a]benzimidazol-6-amine](/img/structure/B13970456.png)
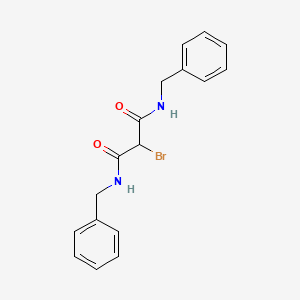
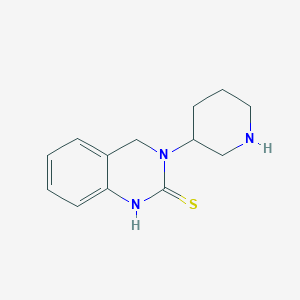
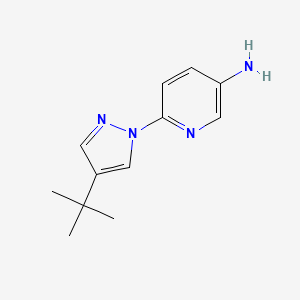
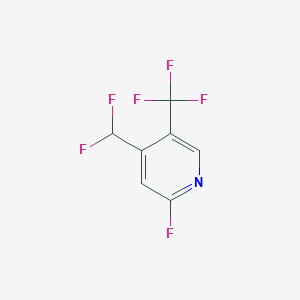
![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)
